molecular formula C21H15N3O2 B13763039 [[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate CAS No. 7509-92-4

[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate

Cat. No.: B13763039
CAS No.: 7509-92-4
M. Wt: 341.4 g/mol
InChI Key: XYYNNGCBYIANQF-UHFFFAOYSA-N
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Description

BENZENEACETONITRILE,A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) is a complex organic compound with the molecular formula C21H15N3O2 and a molecular weight of 341.3627 g/mol. This compound is known for its unique structure, which includes a benzene ring, an acetonitrile group, and a phenylamino carbonyl oxyimino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of BENZENEACETONITRILE,A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) involves several steps. One common synthetic route includes the reaction of benzeneacetonitrile with a phenylamino carbonyl oxyimino compound under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

BENZENEACETONITRILE,A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BENZENEACETONITRILE,A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BENZENEACETONITRILE,A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

BENZENEACETONITRILE,A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI) can be compared with other similar compounds, such as:

    Benzeneacetonitrile, α-phenyl-: This compound has a similar structure but lacks the phenylamino carbonyl oxyimino group, making it less complex and with different chemical properties.

    Diphenylacetonitrile: Another related compound, which also lacks the additional functional groups present in BENZENEACETONITRILE,A-[4-[[[(PHENYLAMINO)CARBONYL]OXY]IMINO]-2,5-CYCLOHEXADIEN-1-YLIDENE]-(9CI).

Properties

CAS No.

7509-92-4

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C21H15N3O2/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)24-26-21(25)23-18-9-5-2-6-10-18/h1-14H,(H,23,25)

InChI Key

XYYNNGCBYIANQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)NC3=CC=CC=C3)C=C2)C#N

Origin of Product

United States

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